molecular formula C20H25N3O2S B15245284 2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]- CAS No. 919107-37-2

2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-

Cat. No.: B15245284
CAS No.: 919107-37-2
M. Wt: 371.5 g/mol
InChI Key: SEKSMKDFRMLVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole class of chemicals. Indazole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the butyl, ethoxy, and thiophen-2-yl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, ethylating agents, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases or conditions.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide include other indazole derivatives with varying substituents. Examples include:

  • 2-Butyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
  • 2-Butyl-3-ethoxy-N-(2-(furan-2-yl)ethyl)-2H-indazole-6-carboxamide

Uniqueness

The uniqueness of 2-Butyl-3-ethoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide lies in its specific combination of substituents, which may confer distinct biological activities or chemical properties compared to other indazole derivatives. This uniqueness can be explored through comparative studies and structure-activity relationship (SAR) analysis.

Properties

CAS No.

919107-37-2

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-butyl-3-ethoxy-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C20H25N3O2S/c1-3-5-12-23-20(25-4-2)17-9-8-15(14-18(17)22-23)19(24)21-11-10-16-7-6-13-26-16/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,21,24)

InChI Key

SEKSMKDFRMLVRG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.